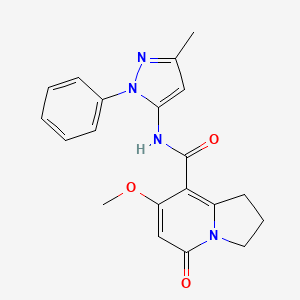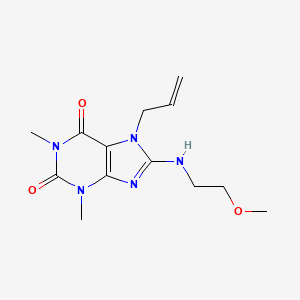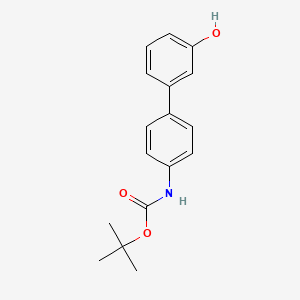
8-((2-hydroxyethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((2-hydroxyethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C11H17N5O4 and its molecular weight is 283.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The development of new purine derivatives involves intricate synthesis processes. For example, compounds similar to 8-((2-hydroxyethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione have been obtained through multi-step syntheses involving reactions starting from methylpyrimidine-dione to achieve the desired purinediones with specific alkyl or aryl substitutions (Šimo, Rybár, & Alföldi, 1995; Šimo, Rybár, & Alföldi, 1998). These processes highlight the versatility in modifying purine structures to explore new biological activities.
Biological Activities and Potential Applications
Several studies have focused on the biological activities of purine derivatives, including their potential as antiviral and antimicrobial agents. The structural modifications on the purine skeleton, such as the introduction of aminoalkyl side chains, have been explored for enhancing these activities. Notably, specific substitutions at the 8 and 7 positions of the purine core have shown promise in this regard (Romanenko et al., 2016). This research trajectory underscores the importance of purine derivatives in the development of new therapeutic agents.
Mechanistic Insights and Theoretical Studies
Theoretical studies on purine derivatives, including density functional theory (DFT) calculations, provide insights into their reactivity and interaction mechanisms. For example, the exploration of mechanisms for the transformation of 8-oxoguanine to other derivatives highlights the complex interplay of electronic structure and reactivity in purine chemistry (Munk, Burrows, & Schlegel, 2008). These studies not only contribute to understanding the fundamental chemistry of purines but also aid in the rational design of new compounds with desired biological properties.
Structural and Physicochemical Characterization
The structural characterization of purine derivatives, including X-ray crystallography, NMR spectroscopy, and computational modeling, is crucial for elucidating their physicochemical properties and interaction potentials. Detailed structural analyses reveal the conformational preferences and electronic features of these molecules, which are essential for their biological functions and interactions with biological targets (Larson, Cottam, & Robins, 1989). Understanding these aspects is vital for the application of purine derivatives in medicinal chemistry and drug design.
properties
IUPAC Name |
8-(2-hydroxyethylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O4/c1-6(18)5-16-7-8(13-10(16)12-3-4-17)15(2)11(20)14-9(7)19/h6,17-18H,3-5H2,1-2H3,(H,12,13)(H,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTKPVCBAJZHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








amine hydrochloride](/img/structure/B2475596.png)
![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B2475597.png)
![Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2475600.png)
![6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2475601.png)
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2475603.png)

